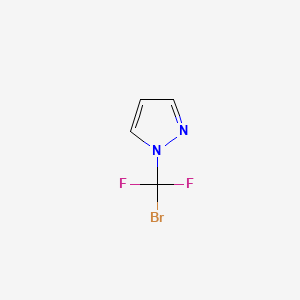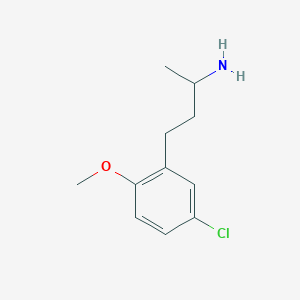
Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This particular compound features a tert-butyl group, a hydroxymethyl group, and a methylphenyl group, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 5-(hydroxymethyl)-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the phenyl ring.
Major Products Formed
Oxidation: Formation of 5-(carboxymethyl)-2-methylphenyl carbamate.
Reduction: Formation of tert-butyl (5-(aminomethyl)-2-methylphenyl)carbamate.
Substitution: Formation of various substituted phenyl carbamates depending on the electrophile used.
Aplicaciones Científicas De Investigación
Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted. Additionally, the phenyl ring and hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar reactivity but lacking the phenyl and hydroxymethyl groups.
5-(Hydroxymethyl)-2-methylphenyl carbamate: Similar structure but without the tert-butyl group.
N-Boc-protected anilines: Compounds with similar protecting groups used in organic synthesis
Uniqueness
Tert-butyl (5-(hydroxymethyl)-2-methylphenyl)carbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The tert-butyl group offers steric protection, while the hydroxymethyl and phenyl groups contribute to its versatility in chemical reactions and biological interactions.
Propiedades
Número CAS |
917835-71-3 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(hydroxymethyl)-2-methylphenyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9-5-6-10(8-15)7-11(9)14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16) |
Clave InChI |
XKTSICVJPMLOKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CO)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


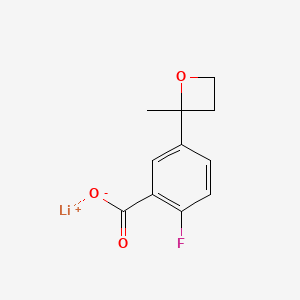

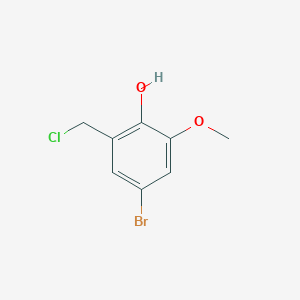
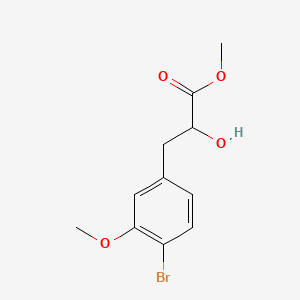
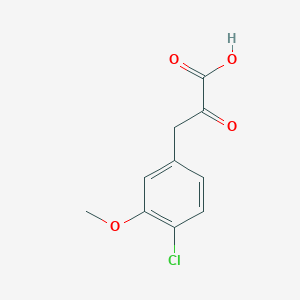


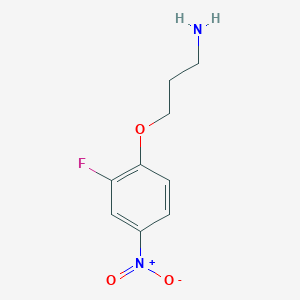

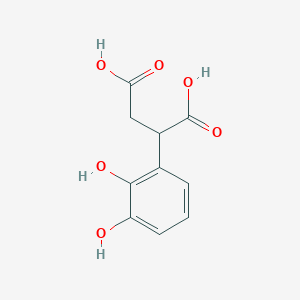
![2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)
![o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B13590682.png)
